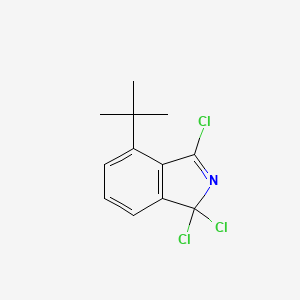
Pentyl ethyl(methyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl ethyl(methyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an alkyl group and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentyl ethyl(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of pentyl phosphinic acid with ethyl methyl phosphinate under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl ethyl(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Pentyl ethyl(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of pentyl ethyl(methyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentyl phosphinate
- Ethyl phosphinate
- Methyl phosphinate
Uniqueness
Pentyl ethyl(methyl)phosphinate is unique due to its specific combination of alkyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
189192-82-3 |
|---|---|
Molekularformel |
C8H19O2P |
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
1-[ethyl(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C8H19O2P/c1-4-6-7-8-10-11(3,9)5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
WXPUQCSTTLHBDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)

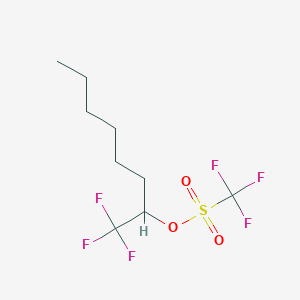
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
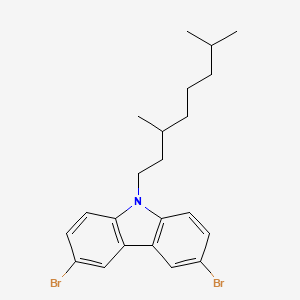

![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)

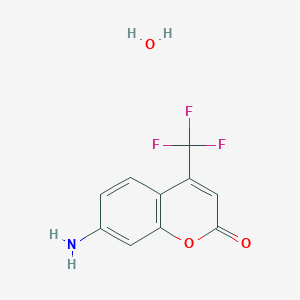
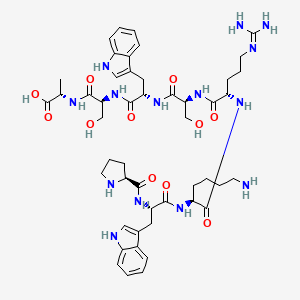
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
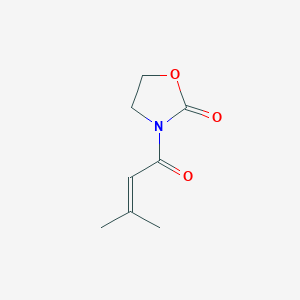
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
